molecular formula C24H57P3Pd B12555719 Ditert-butylphosphane;palladium CAS No. 149184-57-6

Ditert-butylphosphane;palladium

Cat. No.: B12555719
CAS No.: 149184-57-6
M. Wt: 545.1 g/mol
InChI Key: WSEISNQVDZNDEC-UHFFFAOYSA-N
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Description

Introduction and Background

Chemical Identity and Nomenclature

Palladium complexes incorporating di-tert-butylphosphine ligands are defined by their coordination geometry, oxidation state, and ancillary ligands. The di-tert-butylphosphine ligand (CAS 819-19-2) has the molecular formula $$ \text{C}8\text{H}{19}\text{P} $$, characterized by two tert-butyl groups attached to a central phosphorus atom. When coordinated to palladium, these ligands form complexes such as [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer (CAS 53384540), which adopts a dimeric structure with the formula $$ \text{C}{16}\text{H}{36}\text{Cl}6\text{P}2\text{Pd}2 $$ . Another example is 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate (CAS 577971-19-8), a mononuclear complex with the formula $$ \text{C}{22}\text{H}{29}\text{O}2\text{P}\text{Pd} $$ .

Table 1: Key Properties of Di-Tert-Butylphosphine Palladium Complexes
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Di-tert-butylphosphine 819-19-2 $$ \text{C}8\text{H}{19}\text{P} $$ 146.21
[Di-tert-butyl(chloro)phosphine]Pd(II) Dimer 53384540 $$ \text{C}{16}\text{H}{36}\text{Cl}6\text{P}2\text{Pd}_2 $$ 688.82
2-(2'-Di-tert-butylphosphine)biphenylPd(II) acetate 577971-19-8 $$ \text{C}{22}\text{H}{29}\text{O}_2\text{P}\text{Pd} $$ 462.86

The IUPAC nomenclature for these complexes follows standard organometallic conventions, specifying the ligand arrangement, oxidation state, and counterions. For instance, the dimeric complex in Table 1 is systematically named μ-chlorido-bis[chlorido(tert-butyl)phosphine-palladium(II)] .

Historical Development in Organometallic Chemistry

The synthesis of palladium-phosphine complexes dates to the mid-20th century, but the incorporation of bulky phosphines like di-tert-butylphosphine gained prominence in the 1990s. Early work focused on stabilizing low-coordinate palladium centers to enhance catalytic activity. For example, Mingos et al. pioneered the use of tri-tert-butylphosphine ligands to form air-stable Pd(0) complexes, which inspired analogous studies with di-tert-butyl derivatives.

A breakthrough came with the development of palladium(I) tri-tert-butylphosphine bromide dimer ($$[\text{Pd}(\text{PtBu}3)(\mu\text{-Br})]2$$), synthesized via reactions of $$\text{Pd(diolefin)Br}2$$ with $$\text{tBu}3\text{P}$$ in the presence of alkali hydroxides. While this complex uses tri-tert-butylphosphine, its success underscored the importance of steric bulk in stabilizing palladium clusters, motivating research into di-tert-butyl analogs. By the 2000s, di-tert-butylphosphine-palladium complexes were being explored for their unique reactivity in cross-coupling reactions, particularly where less bulky ligands led to premature catalyst decomposition.

Role in Modern Catalytic Systems

Di-tert-butylphosphine-palladium complexes excel in catalytic cycles requiring rapid oxidative addition and reductive elimination. Their steric bulk accelerates ligand dissociation, generating highly reactive 14-electron intermediates that facilitate bond-forming steps. For instance, in the oxidative addition of aryl chlorides to $$\text{Pd}^0$$ centers, di-tert-butylphosphine ligands promote rate-determining dissociation, enabling the formation of $$\text{Pd}^{II}(\text{Ar})(\text{X})$$ intermediates (X = Cl, Br).

Table 2: Catalytic Applications of Di-Tert-Butylphosphine-Palladium Complexes
Reaction Type Substrates Key Mechanistic Step Reference
Suzuki-Miyaura Coupling Aryl chlorides, boronic acids Oxidative addition of Ar–Cl
Heck Reaction Alkenes, aryl halides Alkene insertion
Carbonylation Aryl halides, CO CO insertion into Pd–C bond
C–H Functionalization Arenes, alkanes Concerted metallation-deprotonation

In carbonylation reactions, a 2024 study identified a palladium-aryldiphosphine system incorporating di-tert-butylphosphine ligands as highly effective for converting aryl halides to ketones and esters under mild conditions. The ligand’s electron-donating properties stabilize Pd–CO intermediates, while its bulk prevents undesired dimerization. Similarly, in Suzuki-Miyaura couplings, these complexes enable the use of aryl chlorides—traditionally challenging substrates due to their low reactivity—by lowering the activation energy for oxidative addition.

The interplay between steric effects and electronic donation is critical. Di-tert-butylphosphine’s cone angle (∼170°) creates a protected coordination sphere, shielding the palladium center from associative deactivation while allowing substrate access through ligand flexibility. This balance is exemplified in decarboxylative cross-coupling , where the ligand’s bulk prevents coordination of carboxylate byproducts, driving the reaction toward productive coupling.

Properties

CAS No.

149184-57-6

Molecular Formula

C24H57P3Pd

Molecular Weight

545.1 g/mol

IUPAC Name

ditert-butylphosphane;palladium

InChI

InChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3;

InChI Key

WSEISNQVDZNDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd]

Origin of Product

United States

Preparation Methods

A widely cited method involves ligand substitution reactions using tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd₂(dba)₃·CHCl₃) as the palladium source. In this approach, Pd₂(dba)₃·CHCl₃ reacts with tri-tert-butylphosphine (P(t-Bu)₃) in anhydrous N,N-dimethylformamide (DMF) at 20–40°C for 2–4 hours under inert conditions:

$$
\text{Pd}2(\text{dba})3\cdot\text{CHCl}3 + 4\text{P}(t\text{-Bu})3 \rightarrow 2\text{Pd}[P(t\text{-Bu})3]2 + 3\text{dba} + \text{CHCl}_3
$$

Key advantages include the commercial availability of Pd₂(dba)₃·CHCl₃ and high yields (65–70%). For example, combining 7 mmol Pd₂(dba)₃·CHCl₃ with 31.2 mmol P(t-Bu)₃ in DMF at 30°C for 3 hours yielded 2.5 g (70%) of Pd[P(t-Bu)₃]₂ after recrystallization in n-hexane. However, residual DMF requires thorough purification to avoid catalyst deactivation.

Tetrakis(triphenylphosphine)palladium(0) as a Starting Material

An alternative route utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the palladium precursor. The reaction proceeds via ligand exchange with P(t-Bu)₃ in DMF:

$$
\text{Pd(PPh}3\text{)}4 + 2\text{P}(t\text{-Bu})3 \rightarrow \text{Pd}[P(t\text{-Bu})3]2 + 4\text{PPh}3
$$

While Pd(PPh₃)₄ is cost-effective, this method suffers from lower yields (11–30%) due to competing side reactions. For instance, combining 10 mmol Pd(PPh₃)₄ with 22 mmol P(t-Bu)₃ in DMF at room temperature yielded only 0.6 g (11%) of product. Elevated temperatures (40°C) and excess P(t-Bu)₃ (4:1 molar ratio) marginally improve yields to 30% but increase production costs.

Palladium Bromide Reduction with Tri-tert-butylphosphine

A scalable industrial method involves reducing palladium(II) bromide (PdBr₂) with P(t-Bu)₃ in toluene. The reaction forms a Pd(I) bromide intermediate, which dimerizes to yield Pd[P(t-Bu)₃]₂:

$$
2\text{PdBr}2 + 4\text{P}(t\text{-Bu})3 \rightarrow [\text{Pd}(\mu\text{-Br})P(t\text{-Bu})3]2 + 2\text{Br}^-
$$

This method is advantageous for its recyclability of unreacted PdBr₂, which is filtered and reused, reducing waste. A typical procedure combines PdBr₂ and Pd[P(t-Bu)₃]₂ in toluene at 20°C for 16 hours, achieving 70% yield after solvent removal. The dark green crystalline product exhibits superior catalytic activity in allyl ester isomerization compared to traditional catalysts.

One-Pot Synthesis Using Bis(acetonitrile)palladium(II) Chloride

A niche method employs bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]) with 1,1'-bis(di-tert-butylphosphino)ferrocene. Although primarily used for ferrocene-palladium complexes, this approach highlights ligand versatility:

$$
\text{PdCl}2(\text{CH}3\text{CN})2 + 2\text{P}(t\text{-Bu})3 \rightarrow \text{Pd}[P(t\text{-Bu})3]2 + 2\text{CH}_3\text{CN} + 2\text{Cl}^-
$$

Reacting 49.7 g [PdCl₂(CH₃CN)₂] with 100 g ligand in ethanol at 70°C for 5 hours yielded 122.7 g (98.3%) of product. While efficient, this method’s reliance on specialized ligands limits broad applicability.

Comparative Analysis of Preparation Methods

Table 1: Reaction Conditions and Yields

Method Palladium Source Ligand Ratio (Pd:P) Solvent Temp (°C) Time (h) Yield (%)
Ligand Substitution (Pd₂(dba)₃) Pd₂(dba)₃·CHCl₃ 1:2.2 DMF 30 3 70
Tetrakis(PPh₃) Exchange Pd(PPh₃)₄ 1:2.2 DMF 25 3 11
PdBr₂ Reduction PdBr₂ 1:2 Toluene 20 16 70
Acetonitrile Complex [PdCl₂(CH₃CN)₂] 1:2 Ethanol 70 5 98

Table 2: Advantages and Limitations

Method Advantages Limitations
Ligand Substitution (Pd₂(dba)₃) High yield; simple purification Requires anhydrous conditions; costly dba
Tetrakis(PPh₃) Exchange Low-cost starting material Low yield; competing side reactions
PdBr₂ Reduction Recyclable PdBr₂; industrial scalability Requires Pd[P(t-Bu)₃]₂ as co-reagent
Acetonitrile Complex High selectivity; minimal byproducts Specialized ligands; limited applicability

Industrial-Scale Considerations

For commercial production, the PdBr₂ reduction method (Method 3) is preferred due to its high yield (70%) and PdBr₂ recyclability. In contrast, academic labs favor ligand substitution (Method 1) for its simplicity and reproducibility. Recent advances in solvent-free mechanochemical synthesis may further optimize these processes, though scalability remains unproven.

Chemical Reactions Analysis

Ditert-butylphosphane;palladium is known for its efficiency in various cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: Utilizes aryl boronic acids and aryl halides.

    Stille Coupling: Involves organotin compounds and aryl halides.

    Negishi Coupling: Uses organozinc compounds and aryl halides.

    Heck Reaction: Couples aryl halides with olefins.

    Buchwald-Hartwig Amination: Aminates aryl halides .

Common reagents include aryl halides (chlorides, bromides, iodides), organolithium reagents, alkenylgermanes, alkali-metal silanolates, and triorgano-indium reagents . The major products formed are typically biaryl compounds, substituted olefins, and amines .

Scientific Research Applications

Cross-Coupling Reactions

One of the most notable applications of ditert-butylphosphane; palladium complexes is in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions . These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

  • Suzuki-Miyaura Coupling : The use of ditert-butylphosphane in palladium-catalyzed Suzuki reactions has demonstrated high efficiency in coupling aryl halides with aryl boronic acids. For instance, studies have shown that using this ligand can enhance reaction rates and yields significantly compared to other phosphines .
  • Heck Reaction : Ditert-butylphosphane; palladium complexes have also been employed effectively in the Heck reaction, facilitating the coupling of alkenes with aryl halides to form substituted alkenes .

Carbonylation Reactions

Palladium complexes with ditert-butylphosphane have been successfully used in carbonylation reactions, particularly in the methoxycarbonylation of alkenes. This process converts alkenes into esters through the incorporation of carbon monoxide and alcohols.

  • Methoxycarbonylation of Ethene : The ligand has shown remarkable stability and activity in this transformation, allowing for high turnover frequencies and selectivity . For example, a turnover frequency of 12,000 h1^{-1} was reported for the reaction using ditert-butylphosphane as a ligand .

Pharmaceutical Applications

The versatility of ditert-butylphosphane; palladium complexes extends to pharmaceutical chemistry. They are utilized in synthesizing various biologically active compounds, including:

  • N-Arylpiperazines : Using palladium catalysts with ditert-butylphosphane has enabled efficient synthesis pathways for N-arylpiperazines from aryl halides and piperazine .
  • Marine Metabolites : The compound has also been applied in synthesizing marine natural products, showcasing its utility beyond conventional organic compounds .

Material Science Applications

In addition to organic synthesis, ditert-butylphosphane; palladium complexes find applications in material science:

  • Liquid Crystals : These complexes are instrumental in developing liquid crystal materials due to their ability to facilitate specific bonding patterns necessary for the alignment of liquid crystals .

Industrial Synthesis

A notable case study involves the industrial synthesis of di-t-butyl phosphine biphenyl compound using a palladium catalyst. The process demonstrated high yields (up to 88%) under mild conditions, highlighting its potential for large-scale applications .

Academic Research

In academic settings, research has focused on optimizing conditions for various reactions involving ditert-butylphosphane; palladium complexes. Studies indicate that modifying reaction parameters can lead to improved yields and selectivity in cross-coupling reactions .

Comparison with Similar Compounds

cis-Dichlorobis(methyldiphenylphosphine)palladium(II)

  • Structure : Palladium(II) center with two chloride ligands and two methyldiphenylphosphine (PPh₂Me) ligands .
  • Ligand Steric/Electric Effects :
    • The methyl group in PPh₂Me is less bulky than tert-butyl, reducing steric hindrance.
    • Electronically, PPh₂Me is moderately donating compared to the strongly donating ditert-butylphosphine.
  • Catalytic Implications :
    • Higher reactivity with less hindered substrates (e.g., aryl bromides) due to reduced steric bulk.
    • Lower thermal stability compared to ditert-butylphosphane;palladium due to smaller ligand size .

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) Dichloride (Pd(dppf)Cl₂)

  • Structure: Palladium(II) center chelated by a bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) and two chlorides .
  • Ligand Steric/Electric Effects :
    • Bidentate coordination enhances complex stability and alters redox properties.
    • Ferrocene backbone provides electronic tunability and redox activity.
  • Catalytic Implications :
    • Superior stability in reactions requiring harsh conditions (e.g., high temperatures).
    • Preferred for couplings involving sterically hindered or electron-deficient substrates due to strong Pd-P bonding .

Triphenylphosphine-Palladium Complexes (e.g., Pd(PPh₃)₄)

  • Structure: Palladium(0) or Pd(II) centers with monodentate PPh₃ ligands.
  • Ligand Steric/Electric Effects :
    • PPh₃ is less bulky and less electron-donating than ditert-butylphosphane.
  • Catalytic Implications: Higher reactivity for aryl iodides/bromides but poor performance with aryl chlorides. Limited thermal stability due to weaker Pd-P bonds .

Comparative Data Table

Parameter Ditert-butylphosphane;Pd cis-Pd(PPh₂Me)₂Cl₂ Pd(dppf)Cl₂
Ligand Type Monodentate Monodentate Bidentate
Steric Bulk High (tert-butyl) Moderate (methyl) Moderate (dppf)
Electronic Donation Strongly donating Moderate Strong
Thermal Stability High Moderate Very High
Preferred Substrates Aryl chlorides Aryl bromides Sterically hindered
Reaction Rate Moderate (steric hindrance) Fast Moderate

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